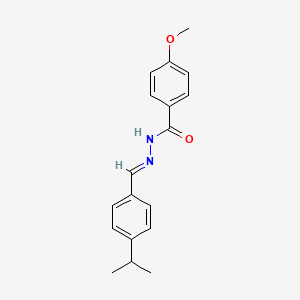

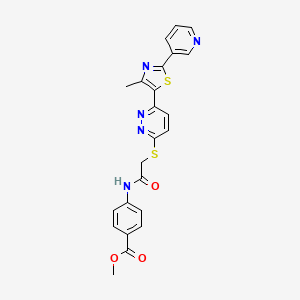

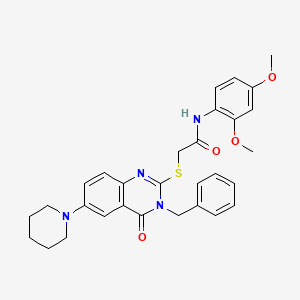

1-(2-Ethoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives has been a topic of interest due to their potential biological activities. In the first study, a compound with the structure 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was synthesized and characterized using various techniques such as H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group and has been analyzed for its antitumor activities through an MTT assay. Additionally, the compound was docked into the CDK4 protein to understand its interactions with the active site residues, which is crucial for rationalizing its potency .

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first study was determined using single-crystal X-ray diffraction, which provided detailed information about its crystalline form. The compound was found to crystallize in the monoclinic space group P2(1)/c, with specific unit cell parameters. The crystallographic analysis revealed the spatial arrangement of atoms within the molecule, which is essential for understanding the compound's chemical behavior and interactions with biological targets .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving 1-(2-Ethoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, the synthesis and docking study of a similar urea derivative in the first study suggest that these compounds can interact with biological targets such as proteins. The docking study provides insights into how the compound might engage in chemical reactions with amino acid residues within the active site of the CDK4 protein, which could be indicative of the types of chemical reactions the compound may undergo .

Physical and Chemical Properties Analysis

The physical properties such as the crystal density and molecular weight of the synthesized compound are reported in the first study. The compound has a molecular weight of 309.36 and a crystal density of 1.285 g/cm³. These properties are significant as they can influence the compound's solubility, stability, and overall reactivity. The chemical properties, such as the potential for hydrogen bonding and hydrophobic interactions, can be inferred from the molecular structure and the docking study, which shows how the compound interacts with the CDK4 protein .

In the second study, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length and test compounds with greater conformational flexibility. The study aimed to achieve high inhibitory activities against acetylcholinesterase by modifying the spacer and substituents. This research provides a case study on how structural modifications can affect the biological activity of urea derivatives, which could be relevant for the analysis of this compound .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds involves the synthesis of cyclic urea derivatives and their evaluation for various biological activities. For instance, studies have investigated the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects, as well as their inhibition profiles against key enzymes like acetylcholinesterase and carbonic anhydrase (Sujayev et al., 2016). These synthetic approaches highlight the versatility of urea derivatives in generating compounds with significant biological relevance.

properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-3-28-19-9-5-4-8-17(19)23-21(26)22-16-11-10-15-7-6-12-24(18(15)13-16)20(25)14-27-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIGOHSTGWCPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)

![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)